molecular formula C23H24BrN5OS B2748967 5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-49-9

5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2748967
CAS No.: 898366-49-9
M. Wt: 498.44
InChI Key: QQXNYTSGQOSLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused bicyclic core modified with diverse substituents. Its structure includes a 4-bromophenyl group, a 4-phenylpiperazine moiety, an ethyl group at position 2, and a hydroxyl group at position 4.

Properties

IUPAC Name

5-[(4-bromophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(16-8-10-17(24)11-9-16)28-14-12-27(13-15-28)18-6-4-3-5-7-18/h3-11,20,30H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXNYTSGQOSLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic derivative that has attracted attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The structure of the compound can be broken down into key components:

  • Thiazole and Triazole Rings : These heterocycles are known for their diverse biological activities.
  • Piperazine Moiety : Often associated with psychoactive properties and used in various pharmacological applications.
  • Bromophenyl Substituent : The presence of bromine may enhance the compound's reactivity and biological potency.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds containing thiazole and triazole rings have shown efficacy against various Gram-positive and Gram-negative bacteria. In one study, derivatives of 1,2,4-triazoles demonstrated good activity against Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus62.5 µg/mL
Compound BE. coli125 µg/mL
This compoundTBD (To Be Determined)

Anticancer Activity

The anticancer potential of similar triazole derivatives has been documented. Compounds featuring triazole moieties have shown to inhibit cancer cell proliferation in various assays:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival .

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, the compound may exhibit:

  • Anti-inflammatory Properties : Similar compounds have been reported to reduce inflammation markers in vitro.

Case Studies

  • Study on Antimicrobial Efficacy : A series of triazole derivatives were synthesized and tested against a panel of bacteria. The study found that modifications in the piperazine ring significantly influenced antibacterial activity .
  • Anticancer Screening : In vitro studies using human cancer cell lines indicated that derivatives with the thiazole structure exhibited cytotoxic effects at micromolar concentrations .

Scientific Research Applications

The compound exhibits notable biological activities, particularly in the fields of oncology and neuropharmacology. Its structural components suggest a potential for interactions with biological targets involved in cancer progression and neurological disorders.

Anticancer Activity

Research has shown that derivatives of thiazole and triazole compounds often possess anticancer properties. For instance, studies have indicated that triazole derivatives can inhibit tubulin polymerization, leading to apoptosis in cancer cells. A related study demonstrated that a substituted triazole compound exhibited significant cytotoxicity against various cancer cell lines including BT-474 and HeLa cells, with IC50 values as low as 0.99 μM . The mechanism of action often involves disruption of microtubule dynamics, which is crucial for cell division.

Neuropharmacological Effects

Compounds containing piperazine moieties have been explored for their neuropharmacological effects. Piperazine derivatives are known for their ability to modulate neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression. The specific compound under review may interact with serotonin and dopamine receptors due to its structural similarities with known psychoactive agents.

Medicinal Chemistry Applications

The synthesis of 5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol allows for the exploration of structure-activity relationships (SAR) in drug development. The thiazolo-triazole framework is particularly attractive for medicinal chemists due to its diverse biological activities.

Structure-Activity Relationship Studies

Table 1 summarizes the SAR findings related to similar compounds:

Compound StructureBiological ActivityReference
Thiazole Derivative AAnticancer (IC50 = 0.99 μM)
Triazole Derivative BAntimicrobial
Piperazine Derivative CNeuroactive

These studies indicate that modifications to the thiazole or triazole rings can significantly alter the biological activity of the compounds.

Potential Therapeutic Uses

Given the biological activities demonstrated by similar compounds, this compound may have potential therapeutic applications in:

Cancer Treatment

The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.

Neurological Disorders

With its potential to modulate neurotransmitter systems, this compound could also be investigated for use in treating anxiety disorders or depression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of structural features, synthetic yields, and physicochemical properties.

Structural Modifications and Substituent Effects
Compound Name/ID Key Substituents Core Structure Reference
5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (Target) 4-Bromophenyl, 4-phenylpiperazinyl, ethyl, hydroxyl Thiazolo[3,2-b][1,2,4]triazol-6-ol
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (20a) 4-Bromophenyl, 4-phenylpiperazinyl, chlorophenyl, thione 1,2,4-Triazole-3-thione
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, methyl Thiazolo[3,2-b][1,2,4]triazol-6-ol
(E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5f) 4-Chlorophenyl, methyleneamino Thiazolo[3,2-b][1,2,4]triazol-6-one

Key Observations :

  • Piperazinyl Groups: The target and compound 20a share the 4-phenylpiperazinyl group, which is known to enhance interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  • Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius compared to chlorine (as in 5f ) may increase lipophilicity, affecting membrane permeability.
  • Ethyl vs. Methyl Substituents : The target’s ethyl group at position 2 may confer greater steric bulk compared to the methyl group in ’s compound, possibly influencing binding pocket interactions.

Key Observations :

  • High yields (75–82%) are typical for triazole and thiazole derivatives using coupling reactions (e.g., Suzuki in 20a ).
Physicochemical Properties
Compound ID Melting Point (°C) LogP (Predicted) Solubility (Qualitative) Reference
Target N/A ~3.5* Low aqueous solubility
20a N/A ~4.2 Moderate in DMSO
5f >280 ~2.8 Poor in water
5d 262–263 ~3.1 Soluble in DMF

Key Observations :

  • The hydroxyl group in the target may improve water solubility compared to thione-containing analogs like 20a.
  • High melting points (>250°C) in compounds like 5f suggest strong crystalline packing, a trait likely shared by the target.
Pharmacological Potential

While bioactivity data for the target are absent, structurally related compounds exhibit diverse activities:

  • Antimicrobial Activity : Analogs with thiophene and triazole moieties (e.g., 6a–o in ) show moderate activity against Staphylococcus aureus .
  • CNS Modulation : Piperazinyl-containing compounds (e.g., 20a ) are often explored for neuropsychiatric applications due to receptor affinity.

Q & A

Q. What are the optimal synthetic routes for 5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol?

  • Methodological Answer : The synthesis of structurally related triazolo-thiadiazoles (e.g., ) provides insights. Key steps include:

Heterocyclic Core Formation : Use hydrazine derivatives (e.g., water-dioxane mixtures) to cyclize precursors into the triazole-thiazole scaffold .

Coupling Reactions : Introduce the 4-bromophenyl and 4-phenylpiperazine moieties via nucleophilic substitution or Suzuki-Miyaura cross-coupling.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) for high purity (>95%) .

  • Critical Parameters : Reaction temperature (70–90°C), catalyst (e.g., Pd(PPh₃)₄), and solvent polarity (DMF or THF) significantly impact yield .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. Spectroscopy :

  • ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., piperazine protons at δ 2.5–3.5 ppm; thiazole C=S at ~165 ppm) .
  • IR : Identify functional groups (e.g., -OH stretch at ~3400 cm⁻¹; triazole ring vibrations at 1500–1600 cm⁻¹) .

Elemental Analysis : Match experimental C, H, N, Br% with theoretical values (±0.3%) .

Advanced Research Questions

Q. How to design molecular docking studies to predict biological targets for this compound?

  • Methodological Answer : Follow protocols from and :

Target Selection : Prioritize enzymes with triazole/thiazole-binding pockets (e.g., fungal 14α-demethylase [PDB: 3LD6] or bacterial kinases) .

Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 (DFT/B3LYP) to assign charges and minimize energy .

Docking Software : Use AutoDock Vina with Lamarckian GA parameters (grid size: 60×60×60 Å; exhaustiveness: 100). Validate poses via RMSD clustering (<2.0 Å) .

  • Interpretation : High binding affinity (ΔG < −8 kcal/mol) and hydrogen bonds with catalytic residues (e.g., His310 in 3LD6) suggest inhibitory potential .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer : Apply cross-validation strategies:

Assay Diversification : Test against multiple cell lines (e.g., MCF-7, HeLa) and enzymatic targets (e.g., COX-2, CYP450) to identify off-target effects .

Pharmacokinetic Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation) to rule out false negatives .

Structural Analog Comparison : Benchmark against analogs (e.g., ’s pyrazol-5-amine derivatives) to isolate substituent-specific effects .

  • Case Study : Discrepancies in antifungal activity may arise from differences in fungal membrane permeability; use ergosterol-binding assays to confirm target engagement .

Q. What strategies optimize the compound’s selectivity for CNS targets versus peripheral receptors?

  • Methodological Answer : Leverage structure-activity relationship (SAR) insights:

Piperazine Modification : Replace 4-phenylpiperazine with bulkier groups (e.g., 4-cyclohexyl) to reduce peripheral α₁-adrenergic receptor binding () .

Lipophilicity Tuning : Adjust logP via substituents (e.g., ethyl → trifluoromethyl) to enhance blood-brain barrier penetration (CLogP ~2–3) .

In Silico Screening : Use Schrödinger’s QikProp to predict CNS MPO scores (>4/6 indicates favorable brain exposure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.